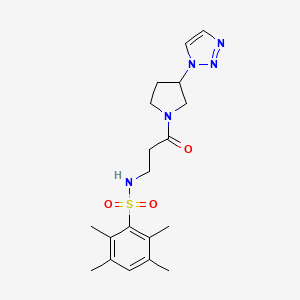

N-(3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)-2,3,5,6-tetramethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a 1H-1,2,3-triazol ring and a pyrrolidin ring . 1H-1,2,3-triazol is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrrolidin is a five-membered ring with four carbon atoms and one nitrogen atom .

Synthesis Analysis

The 1,2,3-triazole ring system can be easily obtained by widely used copper-catalyzed click reaction of azides with alkynes . Pyrrolidin rings can be synthesized through various methods, including cyclization reactions .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the triazol and pyrrolidin rings. These rings can participate in various chemical reactions, depending on the conditions and reagents used .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds containing triazole rings are stable and have good solubility in polar solvents . Pyrrolidines are typically colorless liquids or solids .Scientific Research Applications

Facile Synthesis and Mechanistic Studies

A study by Lakshman et al. (2014) elaborates on the synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents like 1H-benzo[d][1,2,3]triazol-1-yl 4-methylbenzenesulfonate (Bt-OTs), demonstrating their utility in preparing acyclic nucleoside-like compounds and investigating their nucleophilic substitution reactions. This study provides insights into the versatility of triazole and sulfonamide derivatives in synthesizing novel compounds with potential biological applications (Lakshman et al., 2014).

Antibacterial and Antifungal Activities

Research by Wang et al. (2010) synthesized novel sulfanilamide-derived 1,2,3-triazole compounds, showcasing their promising antibacterial potency. This highlights the role of sulfonamide and triazole functionalities in developing new antimicrobial agents, which could be relevant to the research applications of the compound (Wang et al., 2010).

Structural Characterization and Bioactivity

Cheng De-ju (2015) investigated methylbenzenesulfonamide CCR5 antagonists, which are significant for their potential use in preventing HIV-1 infection. This study underlines the importance of structural characterization in understanding the bioactivity of sulfonamide derivatives, which may extend to the compound under discussion (Cheng De-ju, 2015).

Antitubercular Agent Potential

Purushotham and Poojary (2018) explored the antitubercular potential of a sulfonamide derivative by docking against the enoyl reductase enzyme of Mycobacterium tuberculosis. This study suggests that related compounds, including those with triazole and sulfonamide moieties, could be investigated for their potential as antitubercular agents (Purushotham & Poojary, 2018).

Solid-State Characterization for Dementia Treatment

A study on AND-1184 by Pawlak et al. (2021) involving structural investigation through single-crystal X-ray and solid-state NMR characterizes a potential Active Pharmaceutical Ingredient (API) for treating dementia. It illustrates the significance of detailed structural analysis in developing therapeutic compounds, which may be applicable to the research and development of similar complex molecules (Pawlak et al., 2021).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2,3,5,6-tetramethyl-N-[3-oxo-3-[3-(triazol-1-yl)pyrrolidin-1-yl]propyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O3S/c1-13-11-14(2)16(4)19(15(13)3)28(26,27)21-7-5-18(25)23-9-6-17(12-23)24-10-8-20-22-24/h8,10-11,17,21H,5-7,9,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXXBPIIEISHPSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NCCC(=O)N2CCC(C2)N3C=CN=N3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)-2,3,5,6-tetramethylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2805691.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2805693.png)

![4-[(4-Bromophenyl)methyl]oxan-4-ylmethanamine](/img/structure/B2805696.png)

![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2805706.png)

![2-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2805707.png)

![5-Methylbenzo[D]oxazole-2-carboxylic acid](/img/structure/B2805708.png)